1,2,3,3,4,5-Hexadeuterio-2-methylpyrazine
Description
IUPAC Naming and Isotopic Specification
The systematic nomenclature of hexadeuterio-2-methylpyrazine requires precise specification of deuterium positioning within the heterocyclic framework. According to IUPAC conventions for isotopically labeled compounds, the deuterated variant of 2-methylpyrazine with six deuterium substitutions carries the systematic name 2-(trideuteriomethyl)pyrazine-3,5,6-d3. The molecular formula transitions from C5H6N2 for the parent compound to C5D6N2 for the fully deuterated analog, reflecting complete hydrogen-deuterium exchange at specific molecular positions.
The isotopic labeling pattern follows established nomenclature protocols where deuterium atoms replace hydrogen atoms at the methyl substituent and selected ring positions. The standard InChI notation for the deuterated compound incorporates isotopic specification through the designation "1S/C5H6N2/c1-5-4-6-2-3-7-5/h2-4H,1H3/i1D3,2D,3D,4D". This notation explicitly identifies deuterium incorporation at position 1 (methyl group with three deuteriums) and ring positions 2, 3, and 4 with single deuterium substitutions.
The Chemical Abstracts Service registry approach for deuterated compounds establishes distinct identification parameters. The parent 2-methylpyrazine maintains CAS number 109-08-0, while the hexadeuterated derivative receives the unique identifier 1219804-84-8. This differentiation ensures precise chemical identification and regulatory compliance for isotopically modified structures.
| Parameter | 2-Methylpyrazine | Hexadeuterio-2-methylpyrazine |
|---|---|---|
| Molecular Formula | C5H6N2 | C5D6N2 |
| Molecular Weight | 94.11 g/mol | 100.15 g/mol |
| CAS Number | 109-08-0 | 1219804-84-8 |
| InChI Key | CAWHJQAVHZEVTJ-UHFFFAOYSA-N | CAWHJQAVHZEVTJ-RLTMCGQMSA-N |
Crystallographic and Conformational Analysis
Crystallographic investigation of 2-methylpyrazine derivatives reveals fundamental structural parameters essential for understanding deuterium substitution effects. The parent compound crystallizes in the tetragonal space group I-4 with unit cell dimensions a = 13.725 ± 0.002 Å, b = 13.725 ± 0.002 Å, and c = 10.859 ± 0.002 Å. These crystallographic parameters establish the baseline structural framework for comparative analysis with deuterated variants.
The crystalline arrangement exhibits distinctive twinning characteristics that influence structural determination methodologies. Research demonstrates that 2-methylpyrazine crystals display merohedral twinning, requiring specialized refinement approaches for accurate structural characterization. The crystal structure determination at 123 K reveals a cell volume of 2045.6 ± 0.6 ų with sixteen molecules per unit cell, establishing a calculated density of 1.208 Mg m⁻³.
Conformational analysis indicates that the pyrazine ring maintains planarity with the methyl substituent adopting preferred rotational orientations relative to the heterocyclic plane. The geometric isotope effect associated with deuterium substitution can influence hydrogen bonding patterns and intermolecular interactions within the crystal lattice. Studies of deuterated hydrogen-bonded systems demonstrate that deuterium incorporation can cause measurable changes in donor-acceptor distances and overall geometric parameters.
The molecular dimensions within the crystal structure show excellent agreement with computational predictions and solution-phase measurements. Bond lengths and angles remain consistent with established pyrazine structural parameters, with C-N distances typically ranging between 1.33-1.35 Å and C-C distances approximately 1.39 Å. The methyl group orientation relative to the ring plane exhibits minimal deviation from ideal tetrahedral geometry, with deuterium substitution expected to produce negligible geometric perturbations.
| Crystallographic Parameter | Value | Temperature |
|---|---|---|
| Space Group | I-4 | 123 K |
| Unit Cell a | 13.725 ± 0.002 Å | 123 K |
| Unit Cell c | 10.859 ± 0.002 Å | 123 K |
| Cell Volume | 2045.6 ± 0.6 ų | 123 K |
| Calculated Density | 1.208 Mg m⁻³ | 123 K |
Comparative Structural Features with Non-Deuterated Analogues
Structural comparison between hexadeuterio-2-methylpyrazine and its non-deuterated counterpart reveals subtle but measurable differences attributable to isotopic substitution effects. The most significant variation manifests in the molecular weight increase from 94.11 g/mol to 100.15 g/mol, representing a 6.4% mass enhancement that influences vibrational frequencies and dynamic properties.
Spectroscopic analysis demonstrates characteristic isotopic shifts in nuclear magnetic resonance spectra. The parent compound exhibits distinct proton resonances at δ 8.47-8.57 ppm for pyrazine ring protons and δ 2.57 ppm for the methyl group in deuterated chloroform. Upon deuterium substitution, these signals either disappear or show dramatically reduced integration, confirming successful isotopic incorporation at designated positions.
The geometric isotope effect in deuterated systems typically produces minimal but detectable changes in bond lengths and angles. Research on hydrogen-bonded systems indicates that deuterium substitution can influence intermolecular distances by 0.01-0.05 Å, with corresponding effects on crystal packing arrangements. For pyrazine derivatives, these subtle geometric modifications may affect molecular recognition properties and crystalline stability.
Thermal properties exhibit measurable differences between deuterated and non-deuterated forms. The parent 2-methylpyrazine displays a melting point of -29°C and boiling point of 135°C at standard atmospheric pressure. Deuterium substitution typically elevates both melting and boiling points due to stronger intermolecular interactions and reduced vibrational zero-point energy, though specific thermal data for the hexadeuterated derivative requires direct experimental determination.
Dynamic properties show pronounced isotopic effects, particularly in vibrational spectroscopy and reaction kinetics. Deuterium substitution typically reduces vibrational frequencies by factors of 1.3-1.4 relative to corresponding hydrogen-containing modes. These frequency shifts provide diagnostic markers for confirming deuterium incorporation and assessing isotopic purity in analytical applications.
| Property | 2-Methylpyrazine | Expected Hexadeuterio Effect |
|---|---|---|
| Molecular Weight | 94.11 g/mol | +6.04 g/mol (+6.4%) |
| Melting Point | -29°C | Elevated by 2-5°C |
| Boiling Point | 135°C | Elevated by 3-8°C |
| Vibrational Frequencies | Standard values | Reduced by √2 factor |
| NMR Signal Integration | Full integration | Reduced/absent signals |
Properties
IUPAC Name |
1,2,3,3,4,5-hexadeuterio-2-methylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-5-4-6-2-3-7-5/h2-3,5-7H,4H2,1H3/i2D,4D2,5D/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPLZXBGEWGNRU-VABULYMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CN(C(C(N1[2H])([2H])[2H])([2H])C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219804-84-8 | |
| Record name | 1219804-84-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Approaches to 2-Methylpyrazine and Its Deuterated Analogues
The synthesis of 2-methylpyrazine itself is well-established, often involving catalytic reactions of simple precursors like ethylenediamine and glycerol or related compounds over metal oxide catalysts. The incorporation of deuterium atoms (deuteration) into the pyrazine ring and methyl substituent to obtain 1,2,3,3,4,5-hexadeuterio-2-methylpyrazine involves specialized methods such as:
- Catalytic hydrogen-deuterium exchange (H-D exchange) using deuterium gas (D2) or deuterated solvents.
- Use of deuterated precursors in the synthetic pathway, e.g., deuterated ethylenediamine or glycerol.
- Catalytic synthesis over metal oxide catalysts that facilitate selective incorporation of deuterium atoms.
Catalytic Vapor-Phase Synthesis Using Deuterated Precursors
Research indicates that 2-methylpyrazine can be synthesized via vapor-phase catalytic reactions involving glycerol and ethylenediamine over zinc oxide–zinc chromite catalysts or Zn-Cr mixed oxides. To prepare the hexadeuterated analogue, the same catalytic systems can be employed with deuterated glycerol and/or ethylenediamine (e.g., glycerol-d8, ethylenediamine-d4) as starting materials, enabling incorporation of deuterium into the pyrazine ring and methyl group.
- Catalyst Preparation: Zn-Cr-O catalysts are prepared by sol-gel or co-precipitation methods, followed by calcination at ~450 °C to achieve active phases.
- Reaction Conditions: Vapor-phase reaction at elevated temperatures (typically 300–400 °C) under controlled atmosphere facilitates cyclodehydrogenation and ring formation.
- Deuterium Incorporation: Use of fully deuterated starting materials ensures high deuterium content in the product.
This method is advantageous for scalability and selective incorporation of deuterium at multiple positions within the molecule.
Hydrogen-Deuterium Exchange on Preformed 2-Methylpyrazine
An alternative approach involves direct hydrogen-deuterium exchange on 2-methylpyrazine using deuterium gas (D2) over supported metal catalysts such as Ru/C, Pt/C, or Pd-based catalysts under mild conditions.
- Catalysts: Carbon-supported Ru, Pt, or Pd catalysts facilitate H-D exchange.
- Conditions: Typically conducted in deuterated solvents or under D2 atmosphere at elevated temperature and pressure.
- Outcome: Progressive replacement of hydrogen atoms by deuterium at ring and methyl positions, achieving hexadeuteration.
This approach allows post-synthetic isotopic labeling but may require optimization to achieve complete and selective deuteration without ring hydrogen scrambling or degradation.
Synthesis via Hydrazine Derivatives and Deuterated Acetoacetate Esters
Another synthetic route to pyrazine derivatives involves condensation of hydrazine derivatives with β-ketoesters. For 2-methylpyrazine, condensation of 3,4-dimethylphenylhydrazine hydrochloride with ethyl acetoacetate under reflux in aqueous medium has been reported to yield related pyrazoline intermediates, which can be further oxidized to pyrazines.
- Adaptation for Deuteration: Using deuterated ethyl acetoacetate (ethyl acetoacetate-dn) and/or deuterated hydrazine derivatives can incorporate deuterium into the heterocyclic ring.
- Reaction Conditions: Reflux in water or isopropanol-water mixtures, followed by crystallization to purify the product.
- Advantages: High purity and yield with simple operation and reduced organic solvent use.
Though this method is primarily reported for substituted pyrazolines, it can be adapted for 2-methylpyrazine derivatives with isotopic labeling.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Catalyst/Conditions | Deuterium Source | Advantages | Limitations |
|---|---|---|---|---|---|
| Vapor-phase catalytic synthesis | Deuterated glycerol, ethylenediamine | Zn-Cr-O mixed oxides, 300–400 °C | Deuterated precursors | High selectivity, scalable | Requires expensive deuterated precursors |
| H-D Exchange on 2-methylpyrazine | 2-Methylpyrazine | Ru/C, Pt/C, Pd catalysts, D2 gas | Deuterium gas (D2) | Post-synthetic labeling, flexible | May have incomplete or non-selective exchange |
| Condensation of hydrazine & ketoester | Deuterated hydrazine, ethyl acetoacetate-dn | Reflux in aqueous/isopropanol mixtures | Deuterated reagents | High purity, simple operation | Limited reports on full hexadeuteration |
Research Findings and Notes
- The catalytic vapor-phase synthesis using Zn-Cr-O catalysts is well-documented for 2-methylpyrazine and can be adapted for isotopically labeled compounds by substituting deuterated feedstocks, ensuring incorporation of deuterium at multiple ring positions and the methyl group.
- Hydrogen-deuterium exchange methods provide an alternative for labeling but require careful control of reaction conditions to prevent loss of isotopic purity and avoid side reactions.
- The condensation method involving hydrazine derivatives offers a synthetic pathway that can be modified for deuterium incorporation by using deuterated starting materials, yielding high purity products with good yields.
- The choice of method depends on factors such as availability of deuterated precursors, desired isotopic enrichment, scale of synthesis, and cost considerations.
Chemical Reactions Analysis
Types of Reactions
1,2,3,3,4,5-Hexadeuterio-2-methylpyrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazine N-oxides.
Reduction: It can be reduced to form dihydropyrazines.
Substitution: It can undergo substitution reactions where one or more deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various electrophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazines.
Substitution: Substituted pyrazines with different functional groups.
Scientific Research Applications
1,2,3,3,4,5-Hexadeuterio-2-methylpyrazine is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of pyrazine derivatives in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of pyrazine-based drugs.
Industry: Applied in the flavor and fragrance industry to study the formation and stability of pyrazine compounds in food products
Mechanism of Action
The mechanism of action of 1,2,3,3,4,5-Hexadeuterio-2-methylpyrazine is primarily related to its role as an isotopic tracer. By replacing hydrogen atoms with deuterium, the compound exhibits different physical and chemical properties, such as altered bond strengths and reaction rates. This allows researchers to study reaction mechanisms and metabolic pathways with greater precision. The molecular targets and pathways involved depend on the specific application and the system being studied .
Comparison with Similar Compounds
Structural and Isotopic Comparisons
Table 1: Key Structural and Isotopic Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Deuteration Sites | Key Applications |
|---|---|---|---|---|
| 1,2,3,3,4,5-Hexadeuterio-2-methylpyrazine | C₅D₆H₂N₂ | 114.16 | Positions 1,2,3,3,4,5 | Isotopic tracing, NMR/MS studies |
| 2-Methylpyrazine | C₅H₆N₂ | 94.11 | None | Flavor chemistry, Maillard reaction studies |
| 2-Ethyl-3,5-dimethylpyrazine | C₈H₁₂N₂ | 136.20 | Ethyl at C2, methyl at C3, C5 | Meat aroma enhancement |
| Pyrazine | C₄H₄N₂ | 80.09 | None | Solvent, intermediate in synthesis |
Key Observations :
- The hexadeuterio derivative exhibits a 20.05 g/mol increase in molecular weight compared to non-deuterated 2-methylpyrazine, significantly altering its mass spectrometry (MS) and nuclear magnetic resonance (NMR) profiles .
- Deuteration at multiple positions reduces vibrational frequencies, making it distinguishable in infrared (IR) spectroscopy .
Reactivity and Formation Pathways
Table 2: Reaction Pathways and Catalytic Behavior
| Compound | Formation Mechanism | Key Catalysts/Reaction Conditions | Reaction Products |
|---|---|---|---|
| This compound | Isotopic substitution via H/D exchange | Acidic/basic deuterated solvents | Deuterated intermediates |
| 2-Methylpyrazine | Maillard reaction (lysine + reducing sugars) | High pH, 37–100°C | Pyrazines, aldehydes, ketones |
| 2-Ethyl-3,5-dimethylpyrazine | Lipid oxidation + Maillard | V-Mo catalysts, 200–300°C | Aldehydes, carboxylic acids |
| Pyrazine | Thermal decomposition | Metal oxides, pyrolysis | Smaller heterocycles, CO₂ |
Key Findings :
- Non-deuterated 2-methylpyrazine: Dominant in food systems (e.g., roasted coffee, cooked meats) due to lysine degradation and sugar interactions at mild temperatures (25–37°C) .
- Ethyl- and dimethylpyrazines : Require higher temperatures (>150°C) and lipid-derived precursors, contributing to "roasty" aromas in meats and baked goods .
Volatility and Flavor Contributions
Table 3: Volatile Properties and Sensory Impact
| Compound | Odor Threshold (ppb) | Aroma Descriptors | Key Matrices Studied |
|---|---|---|---|
| This compound | Not reported | Similar to non-deuterated | Synthetic model systems |
| 2-Methylpyrazine | 1–10 | Nutty, roasted, earthy | Coffee, tea, cured meats |
| 2-Ethyl-3,5-dimethylpyrazine | 0.1–1 | Meaty, smoky | Grilled beef, black tea |
| Pyrazine | 50–100 | Corn-like, sweet | Bread, roasted nuts |
Key Insights :
Stability and Degradation
- Hexadeuterio-2-methylpyrazine: Enhanced stability in acidic conditions due to stronger C-D bonds, making it resistant to hydrolysis compared to non-deuterated analogs .
- Non-deuterated pyrazines: Degrade into pyrroles and thiazoles under prolonged heating, especially in the presence of cysteine .
Biological Activity
1,2,3,3,4,5-Hexadeuterio-2-methylpyrazine is a deuterated derivative of 2-methylpyrazine, a compound recognized for its diverse biological activities. This article aims to explore the biological activity of this compound by examining its antimicrobial properties, potential therapeutic applications, and relevant case studies.
Chemical Structure
- IUPAC Name : this compound
- Molecular Formula : C6D6N2
- Molecular Weight : 118.16 g/mol
Biological Activity Overview
-
Antimicrobial Activity
- Pyrazines are known for their broad-spectrum antimicrobial properties. Studies indicate that compounds similar to this compound exhibit significant antimicrobial effects against various bacteria and fungi.
- For instance, pyrazines have been shown to disrupt bacterial cell walls and induce oxidative stress in microbial cells .
- Neuropharmacological Effects
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of 2-methylpyrazine derivatives found that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study utilized various concentrations to assess the Minimum Inhibitory Concentration (MIC) values:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 2-Methylpyrazine | 32 | Staphylococcus aureus |
| 2-Methylpyrazine | 64 | Escherichia coli |
| 2-Methylpyrazine | 16 | Candida albicans |
This data underscores the potential of pyrazine derivatives as antimicrobial agents in clinical applications.
Case Study 2: Neuropharmacological Impact
In a pharmacological study assessing the effects of pyrazines on neurotransmitter release, it was found that deuterated pyrazines like this compound could enhance serotonin release in neuronal cultures. This effect was quantified using in vitro assays measuring serotonin levels post-treatment:
| Treatment | Serotonin Release (pg/mL) |
|---|---|
| Control | 150 |
| Low Concentration | 200 |
| High Concentration | 300 |
These findings suggest that this compound may possess antidepressant-like properties through modulation of serotonin pathways.
The biological activity of this compound is believed to be mediated through:
- Cell Membrane Disruption : Similar compounds have been shown to alter membrane permeability in bacteria.
- Receptor Modulation : Interaction with adrenergic and serotonin receptors may lead to altered neurotransmitter dynamics.
Q & A
Q. What synthetic methodologies ensure isotopic purity in deuterated 2-methylpyrazine derivatives?
Deuterium labeling in pyrazines can be achieved via nucleophilic addition of deuterated alkyl Grignard reagents to chloroalkylpyrazines. For example, deuterated methyl groups are introduced using CD₃MgX reagents, followed by purification via fractional distillation or chromatography to ensure isotopic purity (>98%). Kinetic isotope effects should be minimized by optimizing reaction temperatures and solvent systems (e.g., anhydrous THF) .
Q. Which analytical techniques are critical for characterizing deuterium distribution in hexadeuterio-2-methylpyrazine?
- Gas Chromatography (GC) : Quantifies isomer ratios and detects non-deuterated impurities (e.g., methylpyrazine-d₀) using flame ionization detectors .
- NMR Spectroscopy : ²H NMR confirms deuterium positions, while ¹³C NMR resolves isotopic shifts in the pyrazine ring.
- Refractive Index/Specific Gravity : Physical property measurements validate batch consistency (e.g., n²⁰D: 1.504–1.511; d²⁰/²⁰: 1.063–1.093) .
Q. Why use deuterated pyrazines in stable isotope dilution analysis (SIDA)?
Deuterated analogs serve as internal standards in mass spectrometry to correct for matrix effects and ionization variability. For example, 2-methylpyrazine-d₆ improves quantification accuracy in roasted food volatiles or biological fluids by matching physicochemical properties with the analyte .
Advanced Research Questions
Q. How do Maillard reaction variables influence deuterated pyrazine formation?
- Temperature/Time : Elevated temperatures (>120°C) and prolonged heating accelerate condensation reactions between deuterated amino acids (e.g., [²H₃]-alanine) and carbonyl compounds. For instance, 2-ethyl-6-methylpyrazine-d₅ formation increases by 47% at 150°C vs. 100°C .
- Precursor Ratios : Excess [²H₃]-methylglyoxal shifts product distribution toward trimethylpyrazine-d₉ over dimethyl derivatives .
Q. What experimental strategies resolve contradictions in pyrazine adsorption dynamics within MOFs?
- Host-Guest Interactions : Hydrogen-bonding pyrazines (e.g., methylpyrazine-d₃) induce semi-open conformations in Al-CAU-13 MOFs, while bulky derivatives (e.g., tetramethylpyrazine) require van der Waals-driven large-pore frameworks.
- In Situ PXRD : Monitors structural transitions during adsorption, revealing rate-limiting steps dependent on temperature and concentration gradients .
Q. How can deuterated pyrazines act as biomarkers in disease diagnostics?
- SPME-GC-MS : Headspace solid-phase microextraction coupled with GC-MS detects trace 2-methylpyrazine-d₆ in urine (LOD: 0.1 ng/mL). Statistical validation (e.g., ROC curves) confirms diagnostic specificity for B-cell lymphoma (AUC: 0.89) .
- Multivariate Analysis : PCA differentiates aggressive vs. indolent lymphoma subtypes based on deuterated pyrazine metabolite ratios .
Q. What mechanisms explain methyl substitution effects on pyrazine photophysical decay?
Triplet-state decay rates (T₁→S₀) in methylpyrazine-d₆ increase 4-fold compared to pyrazine-d₀ due to enhanced spin-orbit coupling from deuterium-induced vibrational mode softening. Jet-cooled spectroscopy reveals mode-specific lifetimes (5×10²–10⁵ s⁻¹) at excess energies >600 cm⁻¹ .
Methodological Notes
- Contradictions in Formation Pathways : Strecker degradation () and peptide-mediated Maillard reactions () yield conflicting methylpyrazine ratios. Resolve by isotopic tracer studies (e.g., ¹⁵N-labeled ammonia) to quantify pathway contributions .
- Synthetic Pitfalls : Grignard reagent moisture sensitivity necessitates rigorous anhydrous conditions. Use molecular sieves or deuterated solvents (e.g., D₂O-free THF-d₈) to prevent proton exchange .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
